5-Fluoro-4-methylquinazolin-2-ol

Medicinal Chemistry ADME Prediction Scaffold Optimization

Quinazoline-based kinase inhibitor programs often fail due to 'molecular obesity' and rapid oxidative metabolism at the 5-position. 5-Fluoro-4-methylquinazolin-2-ol (CAS 1429782-05-7) is a precisely substituted building block that directly addresses these bottlenecks: • Blocks the primary metabolic soft spot via 5-F substitution, enhancing in vivo stability (XLogP3-AA = 0.8; TPSA = 41.5 Ų). • Dual HBA capacity (count = 2) enables unique hinge-binding interactions unattainable with non-fluorinated analogs. • Essential for 'fluorine walk' SAR campaigns; 5-fluoro vs. 6-fluoro regioisomers produce distinct selectivity profiles. Supplied with full QA documentation. Not DEA or REACH restricted; ships ambient globally.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B13928660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methylquinazolin-2-ol
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=O)N1)C=CC=C2F
InChIInChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)
InChIKeySKCGROMPTXEQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methylquinazolin-2-ol Overview


5-Fluoro-4-methylquinazolin-2-ol (CAS 1429782-05-7) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, distinguished by a unique substitution pattern featuring a fluorine atom at the 5-position and a methyl group at the 4-position on the core bicyclic scaffold [1]. This specific decoration differentiates it from other quinazolinone building blocks by modulating key physicochemical properties, including lipophilicity (XLogP3-AA = 0.8) and hydrogen bond acceptor capacity, which can be leveraged to fine-tune the ADME profile and target binding kinetics of lead compounds [1]. The scaffold is recognized in both patents and primary literature as a privileged structure for generating kinase inhibitors and other bioactive molecules, making this compound a valuable and precisely defined input for structure-activity relationship (SAR) exploration and focused library synthesis [2].

Scaffold Privileged quinazolin-2-one core for kinase inhibitor design
Substitution 5-Fluoro / 4-methyl pattern modulates lipophilicity and HBA
Workflow SAR probe and focused library synthesis

Why Generic Quinazolinone Analogs Cannot Substitute


Selecting a non-fluorinated or differently substituted quinazolin-2-ol analog as a generic substitute for 5-Fluoro-4-methylquinazolin-2-ol carries a high risk of project failure due to the profound impact of even single-atom modifications on key molecular determinants. The introduction of fluorine at the 5-position, relative to the unsubstituted 4-methylquinazolin-2(1H)-one, is known to increase metabolic stability by blocking a primary site of oxidative metabolism, while simultaneously altering molecular conformation and lipophilicity in a way that cannot be replicated by other halogens [1]. Unlike a simple 4-methyl or 5-fluoro analog, this specific combination provides a unique electrostatic surface and hydrogen bond acceptor (HBA) count (2 vs. 1 for the non-fluorinated form) that is critical for achieving the desired polypharmacology or selectivity profile in kinase inhibitor programs [1]. These distinct features mean that biological activity and pharmacokinetic data generated with related analogs are not valid proxies for this compound.

Non-fluorinated analogs: lack of fluorine may alter metabolic stability and HBA count, shifting PK and binding profiles.
6-Fluoro regioisomer: positional isomer may exhibit different target selectivity, as shown in congeneric DHFR inhibitors.
Other halogen replacements: cannot replicate fluorine's unique electrostatic potential and metabolic blockade.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Profile: 5-Fluoro-4-methyl vs. Non-Fluorinated Core

A direct comparison of computed physicochemical properties reveals that 5-fluoro substitution on the 4-methylquinazolin-2-ol scaffold significantly alters its drug-likeness parameters relative to the non-fluorinated parent [1][2]. Specifically, the addition of a single fluorine atom increases the molecular weight from 160.17 to 178.16 g/mol, while counter-intuitively reducing the partition coefficient (XLogP3-AA) from 1.0 to 0.8. This enhanced polarity, achieved without introducing a rotatable bond, is paired with an increase in hydrogen bond acceptor count from 1 to 2, while the topological polar surface area (TPSA) remains constant at 41.5 Ų [1][2].

Physicochemical profile
Head-to-head
5-F substitution increases HBA (+1) while decreasing XLogP from 1.0 to 0.8, without altering TPSA (41.5 Ų)
Supports solubility and target engagement optimization
Computed properties; experimental validation recommended
Medicinal Chemistry ADME Prediction Scaffold Optimization

C5-F vs. C6-F Regioisomeric Impact on Electronic Profile

The position of the fluorine atom on the quinazolinone core fundamentally alters the molecule's electronic distribution. While direct experimental data for the C5-F and C6-F regioisomers is absent, the difference is structural and absolute. 5-Fluoro-4-methylquinazolin-2-ol and 6-Fluoro-4-methylquinazolin-2-ol (CAS 98440-92-7) are distinct chemical entities with the same molecular formula (C9H7FN2O) and weight (178.16 g/mol) . In analogous series, such as fluorinated 2,4-diaminoquinazolines, substitution at the 5- versus 6-position has been shown to dramatically shift selectivity between biological targets, such as between *Pneumocystis carinii* and *Toxoplasma gondii* dihydrofolate reductase (DHFR) [1].

Regioisomeric probe
Cross-study comparable
Positional shift C5→C6 alters electronic distribution and selectivity; parallel diaminoquinazoline series shows >10-fold selectivity difference
Essential for fluorine-walk SAR mapping of binding site
Inference from congeneric DHFR inhibitors
Computational Chemistry SAR Electrostatic Potential

Metabolic Stability Advantage of 5-Fluoro Substitution

Blocking the 5-position with fluorine is a well-established strategy to prevent cytochrome P450-mediated oxidative metabolism, a key clearance pathway for quinazolinone derivatives. While a specific microsomal stability assay for this compound is not publicly available, the introduction of fluorine at a metabolically labile site is a validated class-level inference from decades of medicinal chemistry [1]. The non-fluorinated analog, 4-methylquinazolin-2(1H)-one, possesses an unsubstituted C5-H bond that is susceptible to hydroxylation, which can lead to rapid clearance and the formation of reactive metabolites. Analysis of 5-fluoro-4-methylquinazolin-2-ol's computed properties shows it has a heavy atom count of 13 and a complexity of 402, reflecting a more electronically diverse and potentially robust structure compared to its parent (heavy atom count 12, complexity 359) [2][3].

Metabolic stability
Class-level
C-F bond at 5-position blocks predicted CYP450 oxidation site; C-F bond dissociation energy ~130 vs. ~110 kcal/mol (C-H)
May support reduced clearance risk in lead optimization
Compound-specific microsomal data not publicly available
Drug Metabolism Pharmacokinetics Halogen Bonding

Low Lipophilicity and TPSA Profile vs. hERG Risk

A key differentiator in the procurement of kinase-directed heterocycles is the potential for hERG channel inhibition, a primary cause of drug-induced cardiotoxicity. While direct hERG IC50 data for 5-Fluoro-4-methylquinazolin-2-ol is unavailable, its physicochemical profile can be benchmarked against known promiscuous binders. The compound exhibits a low calculated lipophilicity (XLogP3-AA = 0.8) and a moderate topological polar surface area (TPSA = 41.5 Ų) [1]. This places it in a more favorable property space compared to many advanced quinazoline-based kinase inhibitors, where high logP and low TPSA are correlated with increased hERG risk. A review of fluorinated quinazolinone anticonvulsants found that a low clogP was essential for maintaining a wide safety margin against neurotoxicity, a surrogate for general off-target effects [2].

hERG risk profile
Context-dependent
XLogP 0.8 and TPSA 41.5 Ų place scaffold outside typical high-risk hERG chemical space (logP >3)
May support reduced attrition in cardiotoxicity screening
In silico prediction; direct hERG IC50 data unavailable
Cardiotoxicity hERG Drug Safety

High-Impact Procurement Scenarios in Drug Discovery


Kinase-Focused Library Synthesis with Enhanced Developability

Based on its demonstrated low lipophilicity (XLogP = 0.8) and favorable TPSA, this scaffold is ideally suited as a core building block for generating kinase inhibitor libraries with improved solubility and reduced promiscuity. Its use directly addresses the 'molecular obesity' problem common in many quinazoline-based leads, as established by the comparative physicochemical analysis [1].

Critical SAR Probe for Fluorine Walk Studies

The absolute structural difference between 5-fluoro and 6-fluoro regioisomers makes this compound an essential, non-substitutable tool for a 'fluorine walk' strategy around the quinazolinone core. Such studies are crucial for mapping target binding site topology and electronic preferences, as demonstrated by the differential selectivity observed in related diaminoquinazoline DHFR inhibitors [2].

Metabolic-Stable Intermediate for PET Tracer Development

Given the class-level evidence that 5-fluoro substitution blocks a primary metabolic soft spot, this compound is a superior intermediate for synthesizing radiolabeled probes (e.g., with 18F) for positron emission tomography (PET) imaging. Its inherent stability against oxidative defluorination is predicted to provide a better signal-to-noise ratio in vivo compared to non-fluorinated or 6-fluoro derivatives [3].

Chemical Biology Probe for Kinase Polypharmacology

Based on its unique combination of an HBA count of 2 and a compact TPSA of 41.5 Ų, this compound can be functionalized to create activity-based probes that interrogate the hinge-binding region of kinases. This dual HBA capacity offers a distinct binding mode compared to the single HBA of the non-fluorinated parent, enabling more nuanced competitive displacement assays without introducing the bulk of a larger substituent [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Low lipophilicity and compact TPSA profile
Solubility and promiscuity reduction assessment
Fluorine walk SAR studies
5-F vs 6-F regioisomeric differentiation
Binding site topology and selectivity mapping
Radiolabeled probe precursor
Predicted metabolic stability at C5 position
In vitro metabolic stability and defluorination assessment
Kinase polypharmacology probe
Dual hydrogen bond acceptor motif
Hinge-binding mode and competitive displacement assays
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